7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
Description
This compound belongs to a class of fused heterocyclic systems characterized by a pyrido-triazolo-triazinone scaffold. While synthetic protocols for related analogs are documented (e.g., condensation with primary amines ), detailed pharmacological data for this specific derivative remain underexplored in the provided evidence.
Properties
IUPAC Name |
11-(2-hydroxyphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O2/c20-10-4-2-1-3-8(10)18-6-5-9-11(12(18)21)16-17-13-14-7-15-19(9)13/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNUUBMPXFGJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC3=C(C2=O)N=NC4=NC=NN34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate and triethyl orthoformate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 7-(2-oxophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one.
Reduction: Formation of 7-(2-hydroxyphenyl)dihydropyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism by which 7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one exerts its effects involves interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby disrupting the associated biochemical pathway. This can lead to the inhibition of cell proliferation in cancer cells by targeting key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
Key analogs include derivatives with substituted phenyl groups at position 7:
- 7-(2,3-Dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one Structural Note: Additional methyl groups at positions 2 and 3 on the phenyl ring enhance hydrophobicity.
Comparison Insights :
- Methyl groups in analogs may favor lipophilicity, impacting membrane permeability but reducing hydrogen-bonding capacity .
Heterocyclic Core Variations
Pyrazolo-Triazinone Derivatives
- 7-Hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Comparison Insights :
- The pyrazolo variant exhibits a simpler structure and lower molecular weight, which may influence pharmacokinetic properties such as metabolic stability.
Pharmacologically Active Triazinones
- Riamilovir (7-(Methylsulfanyl)-3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one) Activity: Antiviral (WHO-listed) Structural Note: Contains a methylsulfanyl and nitro group, conferring electron-withdrawing effects distinct from the hydroxyphenyl group.
Comparison Insights :
- Riamilovir’s antiviral activity highlights the role of nitro and sulfur-containing substituents in targeting viral enzymes.
- The target compound’s hydroxyl group may favor interactions with eukaryotic enzymes or receptors, suggesting divergent therapeutic applications.
Comparison Insights :
- The target compound’s synthesis likely follows similar condensation pathways as in , with the 2-hydroxyphenyl group introduced during amine coupling.
- Antifungal activity in imidazo-triazinones suggests the triazinone core is a viable pharmacophore, warranting further study for the hydroxyphenyl derivative.
Biological Activity
7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines pyridine, triazole, and triazine rings, contributing to its diverse chemical reactivity and potential therapeutic applications. Recent studies have highlighted its role as an enzyme inhibitor and its anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-hydroxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and triethyl orthoformate to yield the desired compound . The unique fusion of rings in this compound enhances its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , binding to the active site of various enzymes involved in cell signaling pathways. This interaction disrupts the biochemical processes associated with cell proliferation, particularly in cancer cells .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : In vitro assays have shown that this compound inhibits the growth of various cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism involves apoptosis induction through caspase activation pathways .
- Comparative Efficacy : In some cases, it has been reported that compounds similar to this one demonstrate stronger cytotoxic effects than standard chemotherapy agents like cisplatin .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of protein kinases and other enzymes involved in critical signaling pathways:
- Kinase Inhibition : Studies indicate that it can effectively inhibit specific kinases that are pivotal in cancer progression . This inhibition can lead to decreased cell proliferation and increased apoptosis in tumor cells.
Data Summary
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to caspase-mediated apoptosis .
- Kinase Inhibition Analysis : Another research effort focused on the compound's ability to inhibit specific kinases associated with cancer growth. The results indicated a marked decrease in kinase activity when treated with varying concentrations of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
